3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione
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Overview
Description
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione is an organic compound that features a unique structure combining a dithiane ring and an oxane ring with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often require a solvent-free environment or the use of mild acids such as p-toluenesulfonic acid . The process can be summarized as follows:
Thioacetalization: The carbonyl compound reacts with 1,3-propanedithiol to form the dithiane ring.
Cyclization: The intermediate undergoes cyclization to form the oxane ring, incorporating the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .
Scientific Research Applications
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic centers. The oxane ring and phenyl group contribute to the compound’s stability and reactivity, allowing it to engage in multiple pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene) acetate: Similar in structure but with a cyano group instead of the oxane ring.
2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: Features multiple dithiane rings and is used in the study of molecular conductors.
Uniqueness
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione is unique due to its combination of a dithiane ring, an oxane ring, and a phenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
850163-44-9 |
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Molecular Formula |
C15H14O3S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(1,3-dithian-2-ylidene)-6-phenyloxane-2,4-dione |
InChI |
InChI=1S/C15H14O3S2/c16-11-9-12(10-5-2-1-3-6-10)18-14(17)13(11)15-19-7-4-8-20-15/h1-3,5-6,12H,4,7-9H2 |
InChI Key |
ROXMGHIHTPQOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C2C(=O)CC(OC2=O)C3=CC=CC=C3)SC1 |
Origin of Product |
United States |
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